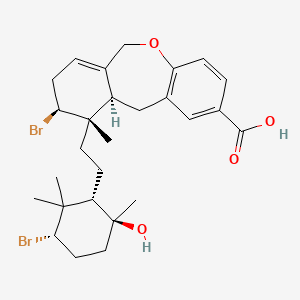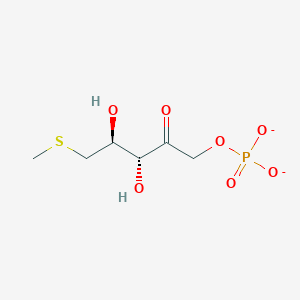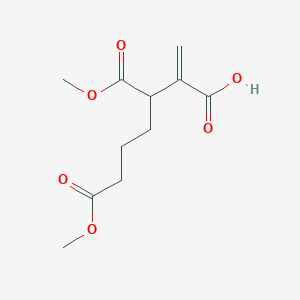
Tensyuic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tensyuic acid A is a tensyuic acid that is itaconic acid which has been substituted at position 3 by a 3-(methoxycarbonyl)propyl group and in which the non-conjugated carboxy group has been converted to the corresponding methyl ester. The (+)-isomer, isolated from Aspergillus niger FKI-2342. It has a role as an Aspergillus metabolite. It is a tensyuic acid and a methyl ester.
Scientific Research Applications
Synthesis and Biological Properties
Tensyuic acids, including Tensyuic acid A, have been a subject of interest due to their bioactive properties. A study by Matsumaru et al. (2008) describes the first total synthesis of tensyuic acids B, C, and E. This research is significant as it provides a pathway to study the properties and potential applications of these compounds, including this compound, in various fields such as medicinal chemistry and pharmacology (Matsumaru et al., 2008).
Antibiotic Properties
Hasegawa et al. (2007) identified this compound as one of the new alkylitaconic acids with potential antimicrobial properties. This study isolated Tensyuic acids A to F from Aspergillus niger and found that Tensyuic acid C demonstrated moderate antimicrobial activity. This discovery opens avenues for further exploration of this compound in antimicrobial research (Hasegawa et al., 2007).
Derivatives and Bioactive Metabolites
In a study by Li et al. (2011), new hexylitaconic acid derivatives, which are related to tensyuic acids, were isolated from a marine sponge-derived fungus. These compounds, including derivatives of this compound, were evaluated for their cytotoxicity and anti-inflammatory activities. The study provides insights into the potential application of this compound and its derivatives in the development of new pharmaceutical agents (Li et al., 2011).
properties
Molecular Formula |
C11H16O6 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
7-methoxy-3-methoxycarbonyl-2-methylidene-7-oxoheptanoic acid |
InChI |
InChI=1S/C11H16O6/c1-7(10(13)14)8(11(15)17-3)5-4-6-9(12)16-2/h8H,1,4-6H2,2-3H3,(H,13,14) |
InChI Key |
MDFIHAYHEBXNCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(C(=C)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



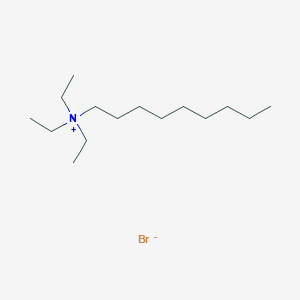
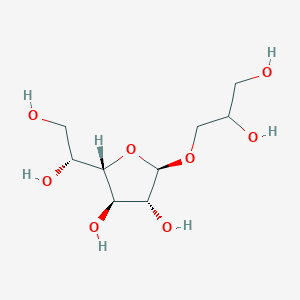
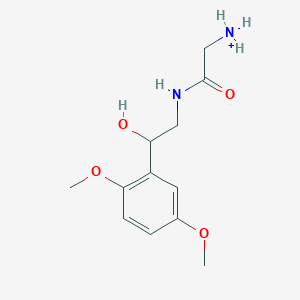
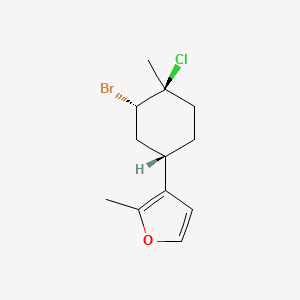
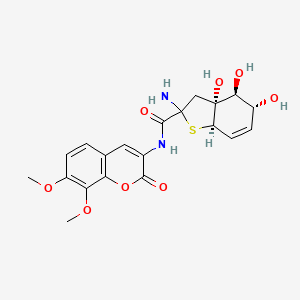
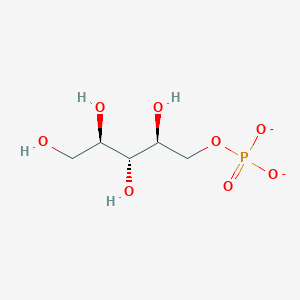
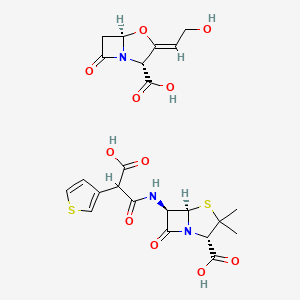
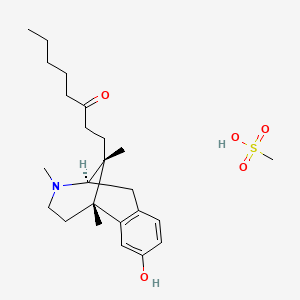
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl] 10-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1260365.png)
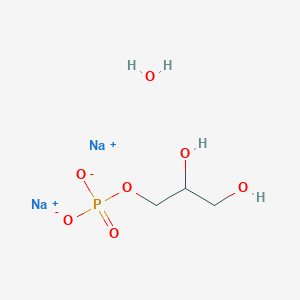
![1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylate](/img/structure/B1260368.png)
